![molecular formula C26H37N5O2 B15288031 (8beta)-N-[[[3-(Dimethylamino)propyl]amino]carbonyl]-N-ethyl-6-(2-propen-1-yl)-ergoline-8-carboxamide](/img/structure/B15288031.png)
(8beta)-N-[[[3-(Dimethylamino)propyl]amino]carbonyl]-N-ethyl-6-(2-propen-1-yl)-ergoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8beta)-N-[[[3-(Dimethylamino)propyl]amino]carbonyl]-N-ethyl-6-(2-propen-1-yl)-ergoline-8-carboxamide is a complex organic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological properties, including their use in treating migraines, Parkinson’s disease, and other neurological conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (8beta)-N-[[[3-(Dimethylamino)propyl]amino]carbonyl]-N-ethyl-6-(2-propen-1-yl)-ergoline-8-carboxamide typically involves multiple steps, starting from basic ergoline structures. The process includes:
Alkylation: Introduction of the N-ethyl group.
Amidation: Formation of the carboxamide group.
Substitution: Addition of the 3-(dimethylamino)propyl group.
Allylation: Introduction of the 2-propen-1-yl group.
Each step requires specific reagents and conditions, such as the use of strong bases for deprotonation, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors, and employing advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve strong nucleophiles like sodium hydride or organolithium reagents.
Major Products
Oxidation: Formation of epoxides or hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted ergoline derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a precursor for synthesizing other ergoline derivatives. It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, it is used to study receptor binding and signal transduction pathways. Its interactions with various neurotransmitter receptors make it a valuable tool for neuropharmacological studies.
Medicine
Medically, this compound and its derivatives are investigated for their potential therapeutic effects in treating neurological disorders, including migraines and Parkinson’s disease.
Industry
In the pharmaceutical industry, it is used in the development of new drugs. Its complex structure and pharmacological properties make it a candidate for drug discovery and development.
Mécanisme D'action
The compound exerts its effects primarily through interaction with neurotransmitter receptors, such as dopamine and serotonin receptors. It acts as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The molecular targets include G-protein coupled receptors, which play a crucial role in signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Lysergic acid diethylamide (LSD)
- Ergotamine
- Bromocriptine
Uniqueness
Compared to other ergoline derivatives, (8beta)-N-[[[3-(Dimethylamino)propyl]amino]carbonyl]-N-ethyl-6-(2-propen-1-yl)-ergoline-8-carboxamide has a unique combination of functional groups that confer distinct pharmacological properties. Its specific structure allows for selective receptor binding and unique therapeutic effects.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C26H37N5O2 |
|---|---|
Poids moléculaire |
451.6 g/mol |
Nom IUPAC |
(6aR,9R,10aR)-N-[3-(dimethylamino)propylcarbamoyl]-N-ethyl-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C26H37N5O2/c1-5-12-30-17-19(25(32)31(6-2)26(33)27-11-8-13-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,16,19,21,23,28H,1,6,8,11-15,17H2,2-4H3,(H,27,33)/t19-,21-,23-/m1/s1 |
Clé InChI |
BKVTYNFRSRKYSI-KJXAQDMKSA-N |
SMILES isomérique |
CCN(C(=O)[C@@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)CC=C)C(=O)NCCCN(C)C |
SMILES canonique |
CCN(C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C)C(=O)NCCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S, 4S)-2-[[(3-carboxyphenyl)amino]carbonyl]-4-mercapto-1-(4-nitrobenzyl)pyrrolidinecarboxylate](/img/structure/B15287959.png)
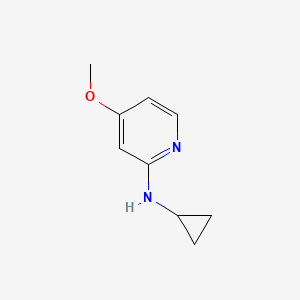
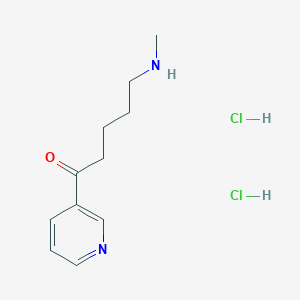
![4-[2-(2-Amino-4-oxo-3,5-dihydropyrrolo[3,2-d]pyrimidin-7-yl)ethyl]benzoic acid](/img/structure/B15287982.png)



![2-[4-Aminopentyl(propyl)amino]ethanol](/img/structure/B15288011.png)
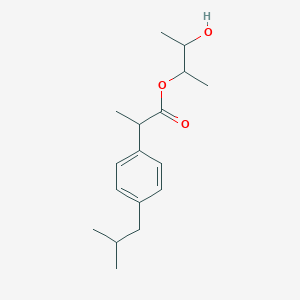
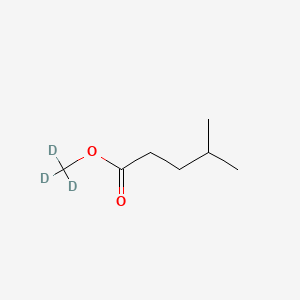

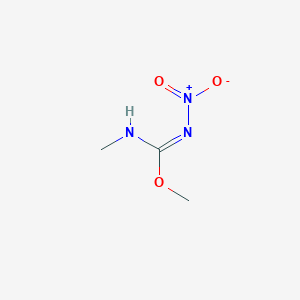
![[(2E)-2-[(3S,5R)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethyl]diphenyl-Phosphine oxide](/img/structure/B15288033.png)
![2-Pyridinecarbonitrile, 5-bromo-3-[2-(3-chlorophenyl)ethyl]-](/img/structure/B15288038.png)
